7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane
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Overview
Description
7,7-Difluoro-2-oxa-5-azabicyclo[410]heptane is a heterocyclic compound characterized by its unique bicyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
- tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Uniqueness
7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of both fluorine and oxygen atoms. This combination of features imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C5H7F2NO |
---|---|
Molecular Weight |
135.11 g/mol |
IUPAC Name |
7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H7F2NO/c6-5(7)3-4(5)9-2-1-8-3/h3-4,8H,1-2H2 |
InChI Key |
SPSDUMGUYKJJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(C2(F)F)N1 |
Origin of Product |
United States |
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